molecular formula C6H10ClN3O2 B2956488 ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride CAS No. 2044901-79-1

ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride

Cat. No.: B2956488
CAS No.: 2044901-79-1
M. Wt: 191.62
InChI Key: AVMARCMBQRGVAP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form ethyl hydrazinoacetate. This intermediate is then reacted with formic acid to yield ethyl 4-amino-1H-imidazole-2-carboxylate. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride can be compared with other imidazole derivatives such as:

    Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride: Similar structure but with a methyl group at the 1-position.

    Ethyl 4-amino-1H-imidazole-5-carboxylate: Similar structure but with the carboxylate group at the 5-position.

    Ethyl 4-amino-1H-imidazole-2-carboxylate: The non-hydrochloride form of the compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

ethyl 5-amino-1H-imidazole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)5-8-3-4(7)9-5;/h3H,2,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMARCMBQRGVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044901-79-1
Record name ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride
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